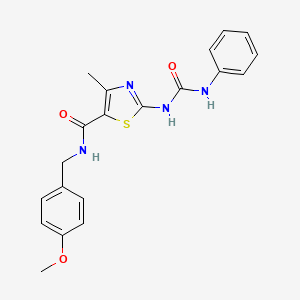
N-(4-methoxybenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxybenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C20H20N4O3S and its molecular weight is 396.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-methoxybenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C20H20N4O2S, with a molecular weight of approximately 380.47 g/mol. The compound features a thiazole ring, a urea functional group, and aromatic substituents, which contribute to its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C20H20N4O2S |
| Molecular Weight | 380.47 g/mol |
| Structural Features | Thiazole ring, Urea group |
The mechanism of action for this compound is primarily related to its ability to interact with specific biological targets, such as enzymes or receptors involved in disease pathways. The thiazole moiety and phenylureido groups are crucial for binding interactions.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of kinases, particularly c-KIT and BCR-ABL, which play critical roles in various malignancies. This inhibition can lead to reduced cell proliferation and survival in cancer cells.
- Anti-inflammatory Activity : Similar compounds have demonstrated anti-inflammatory effects by modulating pathways associated with inflammation, potentially through the inhibition of cyclooxygenase (COX) enzymes.
Antitumor Effects
Research indicates that this compound exhibits significant antitumor activity. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 15 |
| MCF-7 (Breast Cancer) | 12 |
| HeLa (Cervical Cancer) | 10 |
The observed IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting effective potency against these cancer types.
Antifungal Activity
In addition to its antitumor properties, this compound has also been evaluated for antifungal activity. Preliminary studies suggest that it may disrupt fungal cell wall synthesis or inhibit essential enzymes involved in fungal metabolism.
Structure-Activity Relationship (SAR)
The structural complexity of this compound suggests that modifications to its structure could enhance its biological activity. Research highlights several key aspects:
- Thiazole Ring Modifications : Alterations to the substituents on the thiazole ring can significantly impact binding affinity and selectivity for target enzymes.
- Urea Moiety Influence : The presence of the urea group appears to enhance interactions with biological macromolecules, potentially increasing the compound's efficacy.
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of thiazole compounds showed promising results in inhibiting tumor growth in xenograft models .
- Combination Therapy Research : Research indicated that combining this compound with other therapeutic agents could yield synergistic effects, enhancing overall efficacy against resistant cancer types .
属性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-methyl-2-(phenylcarbamoylamino)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-13-17(18(25)21-12-14-8-10-16(27-2)11-9-14)28-20(22-13)24-19(26)23-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,21,25)(H2,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGWBBFYRLKILD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














